Corifungin - 41610-51-9

Corifungin

Catalog Number: EVT-1589987
CAS Number: 41610-51-9
Molecular Formula: C47H72NNaO17
Molecular Weight: 946.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Corifungin is derived from natural sources, specifically produced by certain strains of Streptomyces. The compound was identified through high-throughput screening methodologies aimed at discovering new treatments for PAM, where it demonstrated significant activity against Naegleria fowleri trophozoites .

Classification

Corifungin belongs to the class of polyene macrolides, which are characterized by their large molecular structures and multiple conjugated double bonds. This classification is significant as polyenes are known for their antifungal and antiparasitic properties, primarily through their interaction with sterols in cell membranes.

Synthesis Analysis

Methods

The synthesis of corifungin typically involves fermentation processes utilizing specific strains of Streptomyces. The production can be optimized through various biotechnological approaches, including genetic modifications of the producing organisms to enhance yield and potency.

Technical Details

The fermentation process requires careful control of environmental conditions such as temperature, pH, and nutrient availability. High-throughput screening techniques have been developed to facilitate the identification of optimal strains and conditions for corifungin production. Analytical methods like liquid chromatography-mass spectrometry (LC-MS) are employed to monitor the synthesis and purity of corifungin during production .

Molecular Structure Analysis

Structure

Corifungin's molecular structure features a complex arrangement typical of polyene macrolides, including multiple conjugated double bonds that contribute to its biological activity. The structural formula reveals a large macrocyclic ring, which is crucial for its interaction with cellular components.

Data

The molecular weight of corifungin is approximately 850 daltons, and its solubility in water enhances its bioavailability compared to other polyenes like amphotericin B, which is poorly soluble. Structural elucidation techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights into its configuration .

Chemical Reactions Analysis

Reactions

Corifungin undergoes several chemical reactions that are critical for its antifungal activity. Primarily, it interacts with ergosterol in fungal cell membranes, leading to pore formation and subsequent cell lysis. This mechanism is similar to that of amphotericin B but is enhanced by corifungin's improved solubility.

Technical Details

The interactions between corifungin and ergosterol can be studied using biochemical assays that measure membrane integrity and cellular viability. Advanced techniques like electron microscopy have illustrated the morphological changes in Naegleria fowleri when treated with corifungin, confirming its lytic effects on cellular membranes .

Mechanism of Action

Process

Corifungin exerts its antifungal effects primarily through binding to ergosterol, a key component of fungal cell membranes. This binding disrupts membrane integrity, leading to increased permeability and eventual cell death. The compound also appears to induce mitochondrial dysfunction within the pathogen.

Data

In vitro studies have shown that corifungin can achieve a minimum inhibitory concentration (MIC) significantly lower than that of amphotericin B against Naegleria fowleri, indicating its superior potency. In vivo studies in mouse models have demonstrated complete survival rates at effective dosages .

Physical and Chemical Properties Analysis

Physical Properties

Corifungin is characterized by its high solubility in water compared to other polyene macrolides. It appears as a yellowish powder or crystalline solid under standard conditions.

Chemical Properties

The chemical stability of corifungin allows it to maintain efficacy over time when stored properly. Its solubility profile enhances its pharmacokinetic properties, making it suitable for systemic administration. The compound's hydrophobic regions contribute to its interaction with lipid membranes, while hydrophilic portions facilitate solubility in physiological conditions .

Applications

Scientific Uses

Corifungin has been primarily investigated for its potential as a therapeutic agent against PAM caused by Naegleria fowleri. Its efficacy has been demonstrated in both laboratory settings and animal models, leading to its designation as an orphan drug by the U.S. Food and Drug Administration for this indication.

Additionally, ongoing research explores corifungin's broader applications in treating other fungal infections due to its potent antifungal properties and favorable safety profile compared to traditional polyenes like amphotericin B .

Introduction to Naegleria fowleri and Therapeutic Challenges

Epidemiology of Primary Amoebic Meningoencephalitis (PAM)

Primary Amoebic Meningoencephalitis (PAM) caused by the free-living thermophilic amoeba Naegleria fowleri represents one of the most lethal central nervous system infections known. Global surveillance data reveal at least 488 reported cases since 1962, with epidemiological studies documenting 381 confirmed and probable cases across 33 countries through 2018 [1] [7]. The disease exhibits distinct epidemiological patterns:

  • Geographic Distribution: Cases concentrate in warmer regions, with the highest incidence in the United States (41% of global cases), Pakistan (11%), and Mexico (9%). Detection occurs on all continents except Antarctica, with expanding range potentially linked to climate change [1] [5] [9].
  • Demographic Profile: Approximately 75% of cases occur in males, with a median age of 14 years. This demographic skew reflects exposure patterns during recreational water activities [1] [7].
  • Transmission Dynamics: Water exposure remains the primary risk factor, with 58% of cases linked to swimming/diving and 45% associated with lakes/ponds/reservoirs. Notably, 9% of cases correlate with nasal irrigation practices using contaminated tap water [1] [9].
  • Seasonality and Survival: 85% of exposures occur during warm summer months. Despite therapeutic advances, mortality exceeds 95%, with only seven documented survivors among 381 cases in a global review [1] [3].

Table 1: Global Epidemiology of PAM (1962-2018)

Epidemiological FeatureFindingsData Source
Total Confirmed/Probable Cases381CDC Global Review [1]
Highest Burden CountriesUSA (41%), Pakistan (11%), Mexico (9%)CDC Global Review [1]
Male Predominance75% of casesCDC Global Review [1]
Median Age at Infection14 yearsCDC Global Review [1]
Most Common ExposureSwimming/Diving (58%)CDC Global Review [1]
Survival Rate<3% (7 survivors among 381 cases)Capewell et al. [1] [7]

Limitations of Current Therapies: Amphotericin B Toxicity and Survival Rates

Amphotericin B deoxycholate (AmB) has remained the cornerstone of PAM treatment for decades despite significant pharmacological limitations:

  • Nephrotoxicity Mechanisms: AmB binds to cholesterol in human renal tubule cell membranes, forming transmembrane pores that disrupt ion homeostasis. This action precipitates profound renal vasoconstriction, reduced glomerular filtration rate, and acute tubular necrosis. Sodium loading protocols provide only partial mitigation [2] [6].
  • Infusion Complications: Approximately 52% of patients experience immediate adverse reactions including rigors, fever, hypertension/hypotension, and hypoxia during conventional AmB administration. These reactions stem from AmB-induced proinflammatory cytokine release via toll-like receptor activation [2] [6].
  • Therapeutic Efficacy Limitations: Even when administered early, conventional AmB demonstrates limited CNS penetration (CSF concentrations ≈5% of serum levels). Survival data reveal treatment failure in >97% of cases, with mortality typically occurring 3-7 days post-symptom onset [1] [9].
  • Lipid Formulation Limitations: While lipid-associated formulations (liposomal AmB, ABLC) exhibit reduced nephrotoxicity, their CNS penetration remains suboptimal. Murine models demonstrate persistent treatment failure even at high doses (e.g., 9 mg/kg), with no significant survival improvement over conventional formulations [2] [8].

Table 2: Amphotericin B Formulations and Limitations in PAM Treatment

Formulation TypeRenal Toxicity ProfileCSF PenetrationReported Survival with PAM Treatment
Conventional DeoxycholateSevere (30-80% nephrotoxicity)5% of serum levels<3% [1] [2]
Liposomal (L-AmB)Moderate (dose-dependent)<10% of serum levelsLimited improvement [2]
Lipid Complex (ABLC)Reduced vs. conventional<10% of serum levelsNo significant survival benefit [8]

Urgency for Novel Antiamoebic Agents: Clinical and Public Health Imperatives

The therapeutic landscape for PAM demands urgent innovation due to converging clinical and epidemiological challenges:

  • Diagnostic Time Constraints: The rapid disease progression (median time from symptom onset to death: 5 days) creates a narrow therapeutic window that current therapies cannot effectively utilize [1] [9].
  • Climate Change Impact: Rising global temperatures expand suitable habitats for N. fowleri, with thermal mapping predicting increased exposure risk in previously temperate regions. Documented cases in traditionally non-endemic areas like Minnesota and Germany confirm this trend [5] [9].
  • Therapeutic Accessibility: The complex multidrug regimens historically associated with survival (AmB + rifampin + miltefosine + azoles + dexamethasone) require specialized monitoring unavailable in resource-limited settings where PAM increasingly emerges [1] [9].
  • Economic Burden: Despite low absolute case numbers, the 95% fatality rate generates disproportionate public health impacts, including costly environmental monitoring programs and recreational water closures. Survivors often experience significant neurological sequelae requiring long-term care [5] [7].

These converging imperatives underscore the critical need for targeted, effective, and rapidly acting therapeutic agents against N. fowleri.

Properties

CAS Number

41610-51-9

Product Name

Corifungin

IUPAC Name

sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

Molecular Formula

C47H72NNaO17

Molecular Weight

946.1 g/mol

InChI

InChI=1S/C47H73NO17.Na/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);/q;+1/p-1/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;/m0./s1

InChI Key

MTSXPVSZJVNPBE-OCOINPOZSA-M

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])OC3C(C(C(C(O3)C)O)N)O.[Na+]

Synonyms

corifungin

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])OC3C(C(C(C(O3)C)O)N)O.[Na+]

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.